

# Potential Therapeutic Targets of 1-(Morpholinocarbonylmethyl)piperazine: An In-depth Technical Guide

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## Compound of Interest

**Compound Name:** 1-(Morpholinocarbonylmethyl)piperazine

**Cat. No.:** B1345511

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## Abstract

The compound **1-(Morpholinocarbonylmethyl)piperazine** represents a novel chemical entity incorporating both a piperazine and a morpholine moiety. While direct pharmacological data for this specific molecule is not extensively available in current literature, its structural components are recognized as "privileged scaffolds" in medicinal chemistry. These motifs are frequently found in a multitude of clinically approved drugs and investigational compounds, suggesting a high potential for biological activity. This technical guide consolidates the therapeutic potential of this structural class by examining the activities of closely related analogues. The primary focus will be on its inferred potential in oncology and inflammatory diseases, supported by quantitative data from representative molecules, detailed experimental protocols for in vitro evaluation, and visualizations of key signaling pathways.

## Introduction: The Promise of a Privileged Scaffold

The piperazine ring is a versatile heterocyclic scaffold known for its presence in drugs targeting a wide array of biological systems, including those for cancer, inflammation, and central nervous system disorders.<sup>[1]</sup> Its ability to be readily substituted at its nitrogen atoms allows for

the fine-tuning of physicochemical and pharmacological properties.[2] Similarly, the morpholine ring is a common feature in bioactive molecules, often contributing to improved metabolic stability and aqueous solubility.[3] The combination of these two pharmacophores in **1-(Morpholinocarbonylmethyl)piperazine** suggests a molecule with favorable drug-like properties and the potential to interact with multiple biological targets.

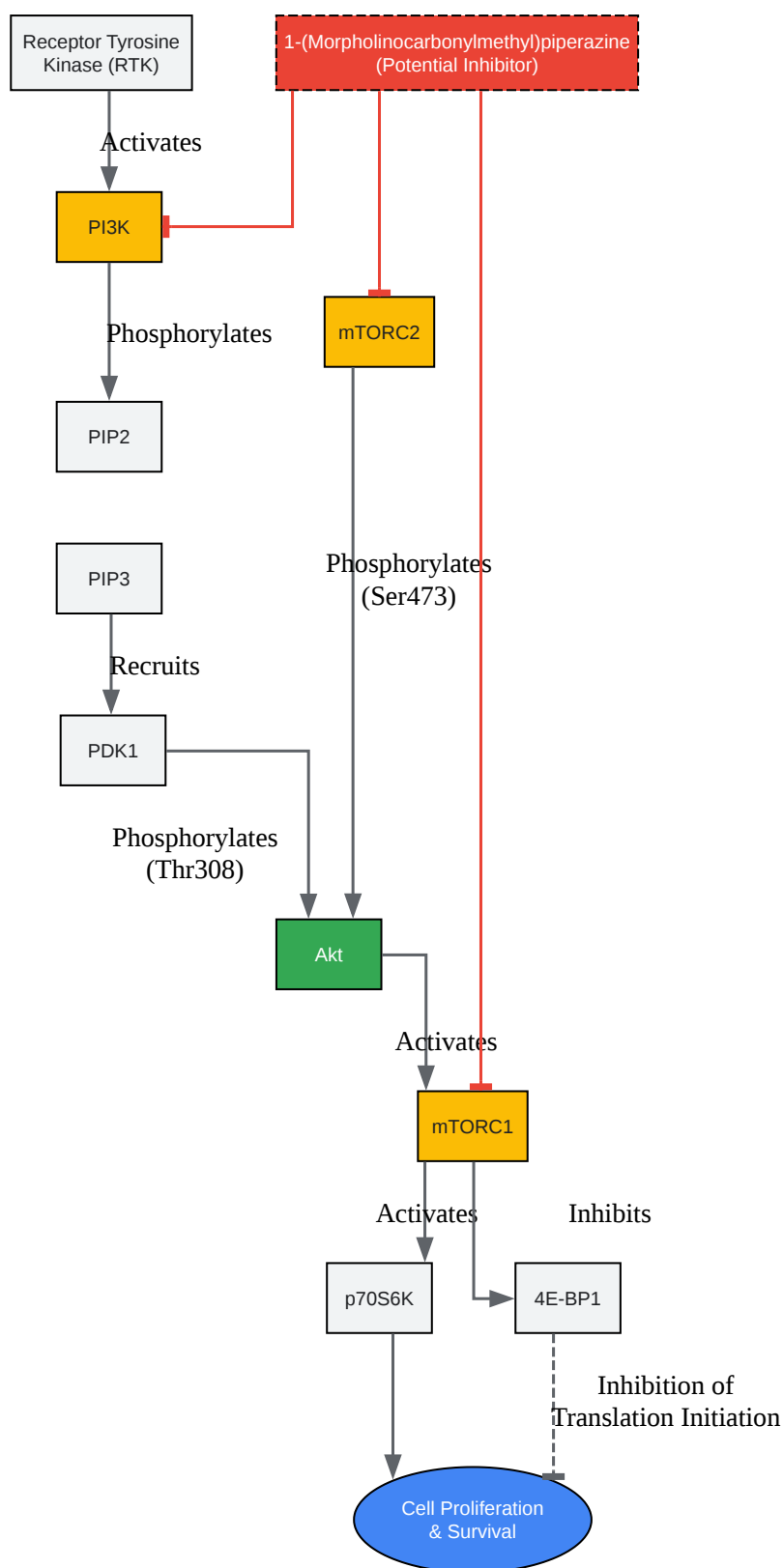
Based on the extensive research on related piperazine and morpholine derivatives, the primary therapeutic areas of interest for **1-(Morpholinocarbonylmethyl)piperazine** are oncology and inflammatory conditions.

## Potential Therapeutic Target Classes

### Anticancer Activity

Piperazine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[4] These include the inhibition of cell cycle progression, induction of apoptosis, and interference with key signaling pathways crucial for tumor growth and survival.[5]

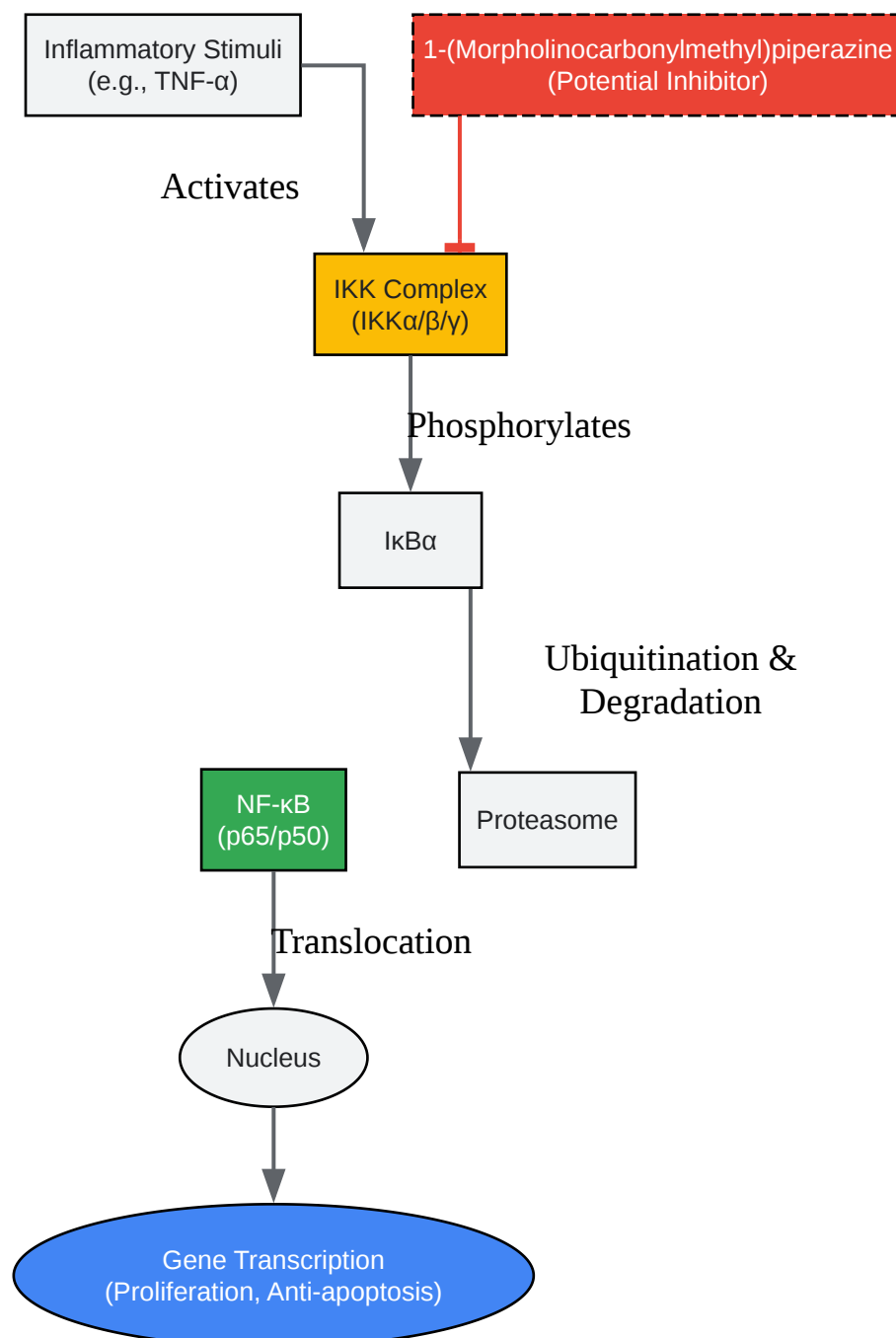
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers.[6] Numerous inhibitors targeting this pathway incorporate morpholine and piperazine rings, which can form crucial hydrogen bonds within the kinase active sites.[7][8] It is plausible that **1-(Morpholinocarbonylmethyl)piperazine** could exhibit inhibitory activity against one or more kinases in this pathway.



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**Fig. 1:** Potential Inhibition of the PI3K/Akt/mTOR Pathway.

The Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway plays a pivotal role in inflammation and is constitutively active in many cancers, promoting cell proliferation and preventing apoptosis. [9][10] Several piperazine-containing compounds have been identified as inhibitors of NF- $\kappa$ B activation.[2][11] The structural features of **1-(Morpholinocarbonylmethyl)piperazine** make it a candidate for interfering with this pathway, potentially by inhibiting I $\kappa$ B kinase (IKK) or other upstream components.



[Click to download full resolution via product page](#)**Fig. 2:** Potential Inhibition of the NF-κB Signaling Pathway.

## Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The demonstrated ability of piperazine and morpholine derivatives to modulate inflammatory responses presents a strong rationale for investigating **1-(Morpholinocarbonylmethyl)piperazine** as an anti-inflammatory agent.[12] Potential mechanisms include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and the suppression of inflammatory mediators like nitric oxide (NO).[13]

## Quantitative Data for Representative Analogues

The following tables summarize the in vitro activities of structurally related piperazine and morpholine derivatives against various cancer cell lines. This data serves as a benchmark for the potential potency of **1-(Morpholinocarbonylmethyl)piperazine**.

**Table 1:** Cytotoxic Activity of Piperazine-Containing Compounds

Compound ID	Cancer Cell Line	IC50/GI50 (μM)	Reference
Vindoline-piperazine conjugate 23	MDA-MB-468 (Breast)	1.00	[14]
Vindoline-piperazine conjugate 25	HOP-92 (Non-small cell lung)	1.35	[14]
Piperazine-pyrimidine derivative 3a	MCF-7 (Breast)	9.17	[2]
Piperazine-pyrimidine derivative 5b	MCF-7 (Breast)	6.29	[2]
1-(2-Aryl-2-adamantyl)piperazine 7	Melanoma Cell Lines	≤10	[15]

**Table 2:** Anti-inflammatory Activity of Piperazine Derivatives

Compound ID	Assay	Activity	Concentration	Reference
PD-1	Nitrite Production Inhibition	39.42%	10 $\mu$ M	[13]
PD-2	Nitrite Production Inhibition	33.7%	10 $\mu$ M	[13]
PD-1	TNF- $\alpha$ Generation Inhibition	56.97%	10 $\mu$ M	[13]
PD-2	TNF- $\alpha$ Generation Inhibition	44.73%	10 $\mu$ M	[13]

## Experimental Protocols

The following are detailed methodologies for key in vitro assays to evaluate the potential anticancer and anti-inflammatory activities of **1-(Morpholinocarbonylmethyl)piperazine**.

### In Vitro Anticancer Activity: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.



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**Fig. 3:** Experimental Workflow for the MTT Assay.

Protocol Details:

- Cell Seeding: Plate cells in a 96-well flat-bottom microplate at an optimal density (e.g.,  $5 \times 10^3$  to  $1 \times 10^4$  cells/well) and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.[16]

- **Compound Treatment:** Prepare serial dilutions of **1-(Morpholinocarbonylmethyl)piperazine** in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 48 hours.
- **MTT Addition:** Add 10-20  $\mu\text{L}$  of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[\[4\]](#)
- **Formazan Solubilization:** Carefully remove the medium and add 150  $\mu\text{L}$  of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

## In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol Details:

- **Cell Seeding:** Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately  $5 \times 10^4$  cells/well and allow them to adhere for 24 hours.[\[17\]](#)
- **Compound Pre-treatment:** Pre-treat the cells with various non-toxic concentrations of **1-(Morpholinocarbonylmethyl)piperazine** for 1-2 hours.
- **Inflammatory Stimulation:** Stimulate the cells with LPS (1  $\mu\text{g/mL}$ ) for 24 hours to induce an inflammatory response.[\[17\]](#)
- **Nitrite Measurement (Griess Assay):**

- Collect 50 µL of the cell culture supernatant.
- Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.<sup>[17]</sup>
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

## Conclusion and Future Directions

The structural composition of **1-(Morpholinocarbonylmethyl)piperazine**, featuring both piperazine and morpholine rings, strongly suggests its potential as a bioactive molecule. Based on the extensive evidence from related compounds, this molecule warrants investigation as a potential anticancer and anti-inflammatory agent. The primary molecular targets are likely to be found within key signaling pathways such as PI3K/Akt/mTOR and NF-κB.

Future research should focus on the synthesis and in vitro evaluation of **1-(Morpholinocarbonylmethyl)piperazine** using the protocols outlined in this guide. Initial screening should include cytotoxicity assays against a panel of cancer cell lines and anti-inflammatory assays to measure the inhibition of key inflammatory mediators. Positive results from these initial studies would justify further investigation into its precise mechanism of action, including kinase profiling and analysis of its effects on specific components of the identified signaling pathways. Structure-activity relationship (SAR) studies involving modifications of the linker and the aromatic substituents could further optimize the potency and selectivity of this promising chemical scaffold.

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